molecular formula C9H10N2O2S B13289787 2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13289787
M. Wt: 210.26 g/mol
InChI Key: JSAJXIOWZGGZSY-UHFFFAOYSA-N
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Description

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and a carboxylic acid group, which enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new compounds with unique characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylbut-3-yn-2-yl)amino]ethan-1-ol
  • 2-((2-Methylbut-3-yn-2-yl)amino)benzoic acid
  • 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid

Uniqueness

What sets 2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid apart from similar compounds is its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-ylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-4-9(2,3)11-8-10-5-6(14-8)7(12)13/h1,5H,2-3H3,(H,10,11)(H,12,13)

InChI Key

JSAJXIOWZGGZSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

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